1,4,7-Trimethylindan

Overview

Description

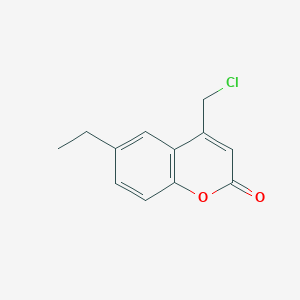

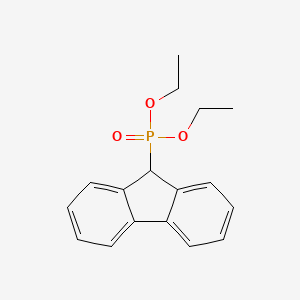

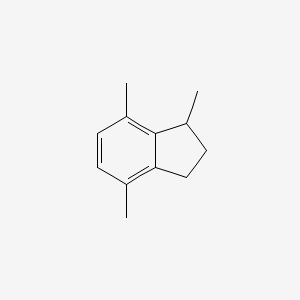

1,4,7-Trimethylindan, also known as 1,4,7-Trimethyl-2,3-dihydro-1H-indene , is a chemical compound with the molecular formula C12H16 . It has an average mass of 160.255 Da and a monoisotopic mass of 160.125198 Da .

Molecular Structure Analysis

The molecular structure of 1,4,7-Trimethylindan is based on the molecular formula C12H16 . The exact structure can be viewed on various chemical databases .Scientific Research Applications

Antinociceptive Effect

- 1-(2-Trifluoromethylphenyl)imidazole (TRIM), a derivative of 1,4,7-Trimethylindan, exhibits antinociceptive activity in mice, making it a potential tool for investigating the biological roles of nitric oxide in the central nervous system (Handy et al., 1995).

Estrogenic Activity and Synthesis

- A study achieved the practical synthesis of 5-hydroxy-1-(4'-hydroxyphenyl)-1,3,3-trimethylindan from α-methylstyrene, which demonstrated estrogenic activity significantly higher than Bisphenol A, highlighting its endocrine-disrupting properties (Terasaki et al., 2005).

Development of Latent Fluorophores

- A new class of latent fluorophores based on the trimethyl lock, a design element derived from 1,4,7-Trimethylindan, was developed. These fluorophores have applications in biological research due to their stability in a biological environment and rapid activation by specific enzymatic reactions (Chandran et al., 2005).

Polymer Synthesis

- Poly(ether-sulfone)s incorporating 1,1,3-trimethylindan units were synthesized, demonstrating high glass transition temperatures and good thermal stability. These polymers, soluble in organic solvents, have potential applications in high-temperature environments (Maier et al., 1994).

Neurodegeneration Studies

- Trimethyltin, a compound related to 1,4,7-Trimethylindan, has been used to model neurodegeneration in rodents, providing insights into the molecular mechanisms leading to hippocampal neurodegeneration, with implications for understanding neurodegenerative diseases and temporal lobe epilepsy (Lee et al., 2016).

Antimicrobial and Antidiabetic Applications

- Trimethyltin(IV) complexes derived from substituted carboxylic acids have shown potential in biocidal applications, including antimicrobial and antidiabetic activities (Mehmood et al., 2020).

Safety and Hazards

properties

IUPAC Name |

1,4,7-trimethyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-8-4-5-9(2)12-10(3)6-7-11(8)12/h4-5,10H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPYDMFMIOKBZIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C=CC(=C12)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346815 | |

| Record name | 1,4,7-Trimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4,7-Trimethylindan | |

CAS RN |

54340-87-3 | |

| Record name | 1H-Indene, 2,3-dihydro-1,4,7-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054340873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-Trimethylindan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22050 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4,7-Trimethylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B1616768.png)